N~9~,N~9~,N~10~,N~10~-Tetraphenylanthracene-9,10-diamine
Overview
Description
N9,N~9~,N~10~,N~10~-Tetraphenylanthracene-9,10-diamine (TAD) is a green fluorescent emitter that includes anthracene and diphenylamine moiety . It has a molecular formula of C38H28N2 and a molecular weight of 512.6 g/mol.
Synthesis Analysis
TAD is synthesized using anthracene as a central core and introducing a methyl group and tert-butyl group at various positions as a diphenylamine group . The introduction of the methyl groups to the diphenylamine is done to prevent molecular aggregation of the dopant and reduce self-quenching through steric hindrance of the molecular structure .Molecular Structure Analysis
The molecular structure of TAD is characterized by the presence of anthracene and diphenylamine moieties . The introduction of methyl groups to the diphenylamine moiety helps to prevent molecular aggregation of the dopant and reduce self-quenching through steric hindrance .Chemical Reactions Analysis
The chemical reactions involving TAD are primarily related to its use as a green fluorescent dopant in organic light-emitting diodes (OLEDs) . In the context of OLEDs, TAD is used as a dopant, and its electroluminescence properties are evaluated .Physical And Chemical Properties Analysis
TAD exhibits excellent photoluminescence properties. In solution state, the photoluminescence (PL) maximum wavelength is 508 nm . In film state, the PL maximum wavelength is 518 nm . In electroluminescence (EL) spectra, the EL maximum wavelength of TAD is 508 nm .Scientific Research Applications
Photoinduced Intramolecular Charge Transfer
The compound N9,N9,N10,N10-Tetraphenylanthracene-9,10-diamine (hereafter referred to as Tetraphenylanthracene-diamine) is investigated in the context of photoinduced intramolecular charge transfer. Triarylamines like Tetraphenylanthracene-diamine exhibit a strong bathochromic shift in fluorescence spectra in higher polarity solvents. This characteristic is associated with photoinduced, transient intramolecular charge transfer, potentially useful in developing new photophysical systems (Chudomel et al., 2011).
Electroluminescent Properties in Organic Light-Emitting Devices
Tetraphenylanthracene-diamine derivatives have been synthesized for use as dopants in Organic Light-Emitting Devices (OLEDs). The alteration in the photophysical properties by functional groups at the 9,10-positions of the anthracene unit has shown significant effects on the performance of OLEDs. The effectiveness of these compounds as dopants in OLEDs indicates their potential in advanced display technologies (Yu et al., 2011).
Application in Fluorescent Mixed Ligand Copper(II) Complexes
Tetraphenylanthracene-diamine and its derivatives are used in the synthesis of fluorescent mixed ligand copper(II) complexes. These complexes have been studied for their potential in DNA binding, nuclease activity, and cytotoxicity, indicating their possible application in biomedical research and drug development (Jaividhya et al., 2015).
Impact on Piezofluorochromic Properties
The modification of anthracene derivatives, such as Tetraphenylanthracene-diamine, with different alkyl chain lengths influences their piezofluorochromic properties. The study of such derivatives reveals insights into the effect of molecular structure alteration on solid-state fluorescence, which is important for the development of novel optical materials (Zheng et al., 2014).
Redoximetric Titration in Non-Aqueous Media
Anthracene derivatives, including Tetraphenylanthracene-diamine, have been subject to redoximetric titrations with manganese(III) acetate in glacial acetic acid. These studies provide valuable data for understanding the redox behavior of anthracene-based compounds in non-aqueous media, essential for various chemical and analytical applications (Gündüz et al., 1989).
Synthesis and Application in Nanocomposites
Tetraphenylanthracene-diamine has been used in the synthesis of novel epoxy nanocomposites. These materials are evaluated for their suitability in aerospace and high-performance applications, focusing on their mechanical, thermal, and electrical properties (Meenakshi et al., 2011).
properties
IUPAC Name |
9-N,9-N,10-N,10-N-tetraphenylanthracene-9,10-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H28N2/c1-5-17-29(18-6-1)39(30-19-7-2-8-20-30)37-33-25-13-15-27-35(33)38(36-28-16-14-26-34(36)37)40(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-28H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGMFRRDBNHLJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)N(C6=CC=CC=C6)C7=CC=CC=C7 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H28N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80573843 | |
Record name | N~9~,N~9~,N~10~,N~10~-Tetraphenylanthracene-9,10-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80573843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~9~,N~9~,N~10~,N~10~-Tetraphenylanthracene-9,10-diamine | |
CAS RN |
177799-11-0 | |
Record name | N~9~,N~9~,N~10~,N~10~-Tetraphenylanthracene-9,10-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80573843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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